

# Ertugliflozin Analytical Methods for Impurity Profiling

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## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

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The following table summarizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods from the literature that can be adapted for the separation and quantification of impurities, including potential genotoxic ones [1] [2] [3].

Analyte(s)	Stationary Phase	Mobile Phase	Detection Wavelength	Retention Time (min)	Application & Notes
Ertugliflozin (Bulk/Tablet)	Phenomenex C18 (250 mm x 4.6 mm, 5 µm)	Acetonitrile:Water (70:30 v/v)	223 nm	Not Specified	Assay of bulk drug and formulation; Validated per ICH Q2(R1) [2]

| **Ertugliflozin Impurity Profile** | Jasco, Finepack C18 (250 mm x 4.6 mm, 5 µm) | A: 0.1% OPA + 0.1% TFA; B: ACN:MeOH (40:60); Isocratic: A:B (85:15) | 260 nm | Imp I: 5.71; Imp II: 13.47; Imp III: 22.70 | Impurity profiling; Impurity III was reported with a lower purity of 88.74% [1] | | **Ertugliflozin and Metformin** | Ascentis 150 (150 mm x 4.6 mm, 5 µm) | 0.1% OPA: Acetonitrile (60:40) | 220 nm | **Ertugliflozin**: 2.803; Metformin: 2.267 | Stability-indicating method for simultaneous estimation; High sensitivity for **Ertugliflozin** (LOQ: 0.004 µg/mL) [3] |

## A Framework for Genotoxic Impurity (GTI) Assessment

Since a direct protocol for **Ertugliflozin** was not found, here is a general troubleshooting guide and FAQ based on standard industry practices for GTI assessment, which you can apply.

### FAQ: General Principles

- **Q: What defines a genotoxic impurity?**
  - A: Genotoxic impurities are compounds that have the potential to cause damage to DNA and may lead to mutagenesis or carcinogenesis. Their control in drug substances and products is critical for patient safety [1].
- **Q: What is the general strategy for GTI control?**
  - A: The strategy follows a "**Control by Design, Testing, or Specification**" approach. This involves identifying potential GTIs early in the synthetic process, developing highly sensitive and specific analytical methods for their detection, and setting strict specification limits based on toxicological concern (e.g., Threshold of Toxicological Concern, TTC).

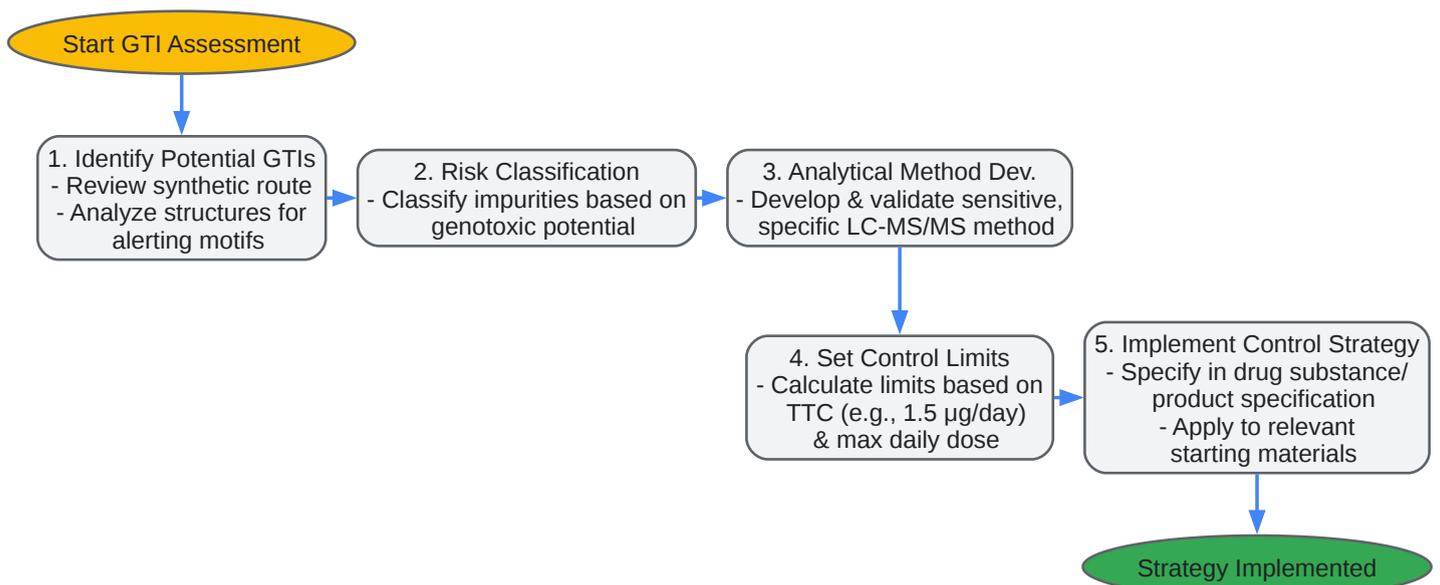
### Troubleshooting Guide: Method Development for GTI Analysis

Issue Encountered	Potential Root Cause	Recommended Solution
Poor separation of impurity from main peak	Inadequate chromatographic selectivity	Adjust mobile phase composition (e.g., pH, buffer strength, organic modifier ratio) or gradient program. Consider using a different column chemistry (e.g., HILIC, phenyl) [1] [3].
Low sensitivity for trace-level GTI	Detection limit of UV detector, inefficient sample preparation	Use mass spectrometry (LC-MS) for detection. Employ concentration techniques like solid-phase extraction (SPE) or liquid-liquid extraction [3].
Irreproducible retention times	Unstable mobile phase pH or column temperature	Use fresh, buffered mobile phases. Maintain a consistent and controlled column temperature during analysis [2].

Issue Encountered	Potential Root Cause	Recommended Solution
High background noise	Impurities in solvents or mobile phase components	Use high-purity (HPLC/LC-MS grade) solvents and reagents. Perform adequate blank runs to identify the source of contamination.

## Proposed Workflow for Ertugliflozin GTI Assessment

The diagram below outlines a logical, step-by-step workflow for the identification, analysis, and control of genotoxic impurities in **Ertugliflozin**.



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## Methodology for a Validated GTI Method

While the searched articles do not detail an LC-MS method, here is a generalized protocol you can adapt based on the HPLC parameters found.

### Experimental Protocol: LC-MS/MS Method for Trace GTI Analysis

This method is conceptual and should be developed and validated specifically for your identified potential GTIs.

- **Instrumentation:** UPLC or HPLC system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).
- **Chromatographic Conditions:**
  - **Column:** Based on the search results, a C18 column (e.g., 100 mm x 2.1 mm, 1.7-1.8  $\mu\text{m}$ ) is a suitable starting point for UPLC-MS [1] [2] [3].
  - **Mobile Phase:** A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile. This is MS-compatible and can be adjusted for optimal separation [1].
  - **Gradient Program:** Optimize for separation of **Ertugliflozin** and all potential GTIs (e.g., 5% B to 95% B over 10 minutes).
  - **Flow Rate:** 0.3 - 0.5 mL/min.
  - **Column Temperature:** 30 - 40°C [3].
  - **Injection Volume:** 5 - 10  $\mu\text{L}$ .
- **Mass Spectrometric Conditions:**
  - **Ionization Mode:** Electrospray Ionization (ESI), positive or negative mode, optimized for each analyte.
  - **Data Acquisition Mode:** Multiple Reaction Monitoring (MRM). Identify precursor and product ions for each GTI for high selectivity and sensitivity.
- **Sample Preparation:** Direct dilution or a suitable extraction technique to concentrate the analytes and minimize matrix effects.
- **Method Validation:** The method must be rigorously validated as per ICH Q2(R1) and ICH M7 guidelines for:
  - **Specificity:** No interference from the drug substance or other impurities.
  - **Linearity:** Over a range covering the specification limit.
  - **Accuracy & Precision:** At the specification level.
  - **Sensitivity:** Determine LOD and LOQ, ensuring LOQ is sufficiently below the control limit.

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## References

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